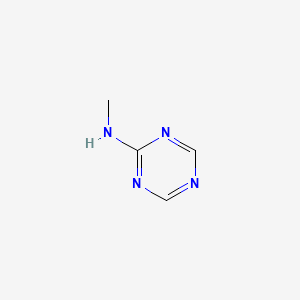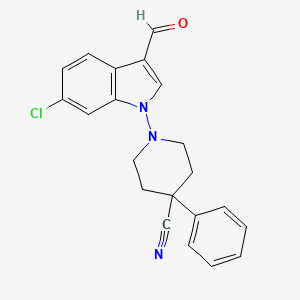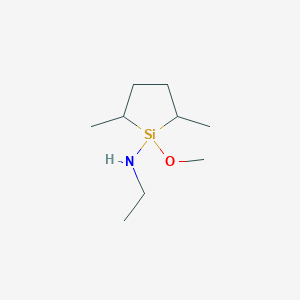
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine is a chemical compound with the molecular formula C8H19NOSi It is a member of the silacyclopentane family, characterized by a five-membered ring containing silicon
Vorbereitungsmethoden
The synthesis of N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine typically involves the reaction of N-ethyl-2,5-dimethylsilolan-1-amine with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-containing ring structure allows it to engage in unique binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine can be compared with other similar compounds, such as:
- N-Methyl-1-methoxy-2,5-dimethylsilolan-1-amine
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-ol
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-thiol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Eigenschaften
CAS-Nummer |
923561-08-4 |
|---|---|
Molekularformel |
C9H21NOSi |
Molekulargewicht |
187.35 g/mol |
IUPAC-Name |
N-ethyl-1-methoxy-2,5-dimethylsilolan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-5-10-12(11-4)8(2)6-7-9(12)3/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
KNKUMCHNBZOHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN[Si]1(C(CCC1C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

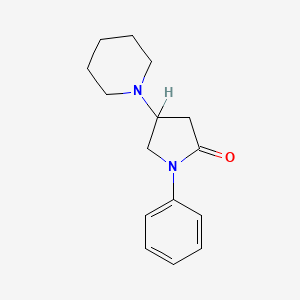
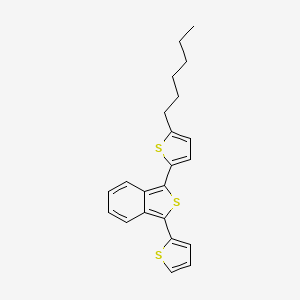
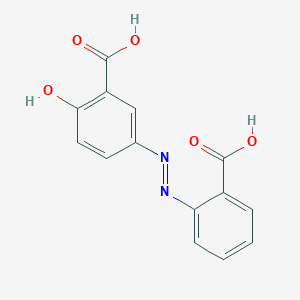

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
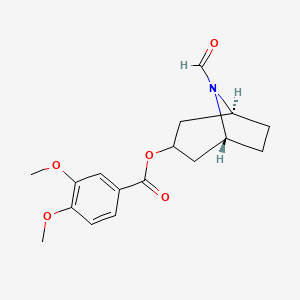
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
